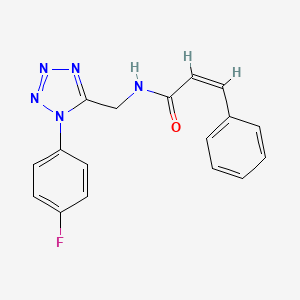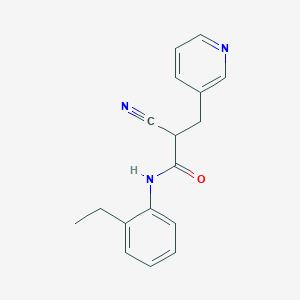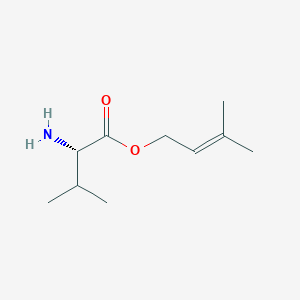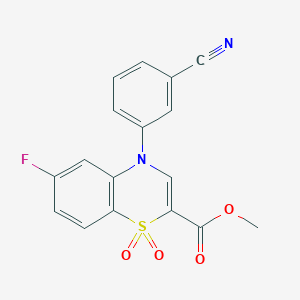![molecular formula C17H12BrN3O3 B2767628 6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 942007-40-1](/img/structure/B2767628.png)
6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the pyridazinone family This compound is characterized by the presence of bromine and nitro functional groups attached to a pyridazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor followed by nitration and subsequent cyclization to form the pyridazinone ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction reactions, and strong nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can lead to a variety of functionalized pyridazinone compounds.
科学的研究の応用
6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
類似化合物との比較
Similar Compounds
- 4-(4-Bromophenyl)-6-(3-nitrophenyl)morpholin-3-one
- 6-(4-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
Uniqueness
6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.
特性
IUPAC Name |
6-(3-bromophenyl)-2-[(4-nitrophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c18-14-3-1-2-13(10-14)16-8-9-17(22)20(19-16)11-12-4-6-15(7-5-12)21(23)24/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVZUJZRQGWQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2767547.png)
![1-benzyl-3-phenyl-5-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2767549.png)

![(E)-6-methyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2767551.png)
![(4-Benzylpiperazino){1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}methanone](/img/structure/B2767552.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide](/img/structure/B2767554.png)
![6-(4-methoxybenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2767555.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2767557.png)

![2-Methyl-6,7,8,9-tetrahydropyrazino[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2767563.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2767565.png)

![Methyl1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylatehydrochloride](/img/structure/B2767568.png)
